1-(4-Ethoxyphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
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Overview
Description
1-(4-Ethoxyphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a guanidine group linked to a pyrimidine ring, which is further substituted with an ethoxyphenyl group and a methyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-ethoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under reflux conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
- 1-(4-Chlorophenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
- 1-(4-Fluorophenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Uniqueness
1-(4-Ethoxyphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs
Properties
Molecular Formula |
C14H17N5O2 |
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Molecular Weight |
287.32 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C14H17N5O2/c1-3-21-11-6-4-10(5-7-11)17-13(15)19-14-16-9(2)8-12(20)18-14/h4-8H,3H2,1-2H3,(H4,15,16,17,18,19,20) |
InChI Key |
RIAVPHCURYOCRM-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=O)N2)C)/N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N |
Origin of Product |
United States |
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